

FMF-04-159-2 solubility issues and solutions

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

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Technical Support Center: FMF-04-159-2

Topic: Solubility, Formulation, and Experimental Optimization

Classification: Covalent CDK14/CDK16 Inhibitor (TAIRE Family) Support Level: Senior Application Scientist

Compound Identity & Physicochemical Profile

Before initiating experiments, it is critical to understand that **FMF-04-159-2** is a covalent inhibitor targeting the TAIRE family kinases (specifically CDK14 and CDK16). Unlike reversible ATP-competitive inhibitors, this compound relies on electrophilic attack of a specific cysteine residue. This mechanism dictates strict solubility and buffer requirements.

Parameter	Technical Specification
Molecular Weight	683.01 g/mol
Target	CDK14 / CDK16 (Covalent)
Primary Solvent	DMSO (Dimethyl Sulfoxide)
Max Solubility (DMSO)	~100 mM (68 mg/mL)
Max Solubility (Ethanol)	~20 mM (13 mg/mL)
Aqueous Solubility	Negligible (Requires formulation)
Reversible Control	FMF-04-159-R (Use for validation)

Stock Solution Preparation (The Foundation)

Issue: Users often report degradation or precipitation after freeze-thaw cycles. Causality: DMSO is hygroscopic. Absorbed water reduces the solubility of hydrophobic compounds like **FMF-04-159-2**, causing "invisible" micro-precipitation that alters effective concentration.

Standard Operating Procedure (SOP):

- Vial Centrifugation: Spin down the product vial (10,000 x g, 1 min) before opening to ensure the powder is at the bottom.
- Solvent Choice: Use anhydrous DMSO (99.9%). Avoid "old" DMSO bottles that have been opened frequently.
- Dissolution:
 - Add DMSO to achieve a 10 mM stock concentration.
 - Vortex vigorously for 30 seconds.
 - Critical Step: If the solution is not perfectly clear, sonicate in a water bath at 35°C for 5 minutes.
- Aliquot & Storage:

- Do not store the bulk stock at 4°C.
- Aliquot into single-use volumes (e.g., 20 μ L) to avoid freeze-thaw cycles.
- Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

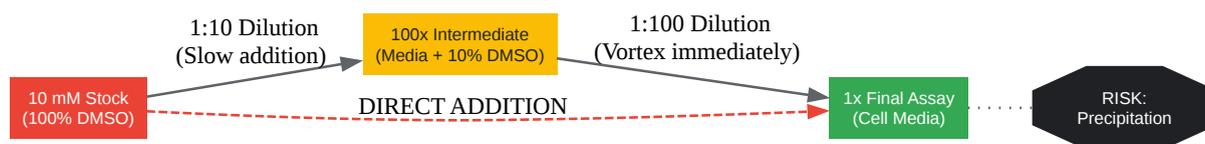
In Vitro (Cellular) Formulation

Issue: "Crashing out" (precipitation) when adding the drug directly to cell culture media.

Solution: Use an Intermediate Dilution Step to prevent "Solvent Shock."

The "Solvent Shock" Prevention Workflow

Directly piping 100% DMSO stock into aqueous media creates a local zone of high water content/low solvent, causing immediate precipitation.



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Figure 1: Step-wise dilution strategy. Direct addition (red dashed line) risks precipitation. The intermediate step (yellow) stabilizes the hydrophobic core before final dilution.

Protocol:

- Prepare Intermediate: Dilute 10 mM stock 1:10 into culture media (or PBS) containing 10% DMSO. This yields a 1 mM solution.
- Final Dosing: Dilute the 1 mM intermediate 1:1000 into the final well to achieve 1 μ M (0.1% DMSO final).
- Mixing: Mix by pipetting up and down; do not rely on diffusion.

In Vivo Formulation (Animal Studies)

Issue: **FMF-04-159-2** is highly hydrophobic and will clog needles or cause embolisms if injected in pure PBS. Validated Vehicle: Based on Gray Lab and standard kinase inhibitor protocols.

Recommended Vehicle Formulation

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

Component	Order of Addition	Function
1. DMSO	First	Solubilizes the drug completely.
2. PEG300	Second	Acts as a co-solvent/stabilizer.
3. Tween-80	Third	Surfactant to prevent aggregation.
4. Saline (0.9%)	Last	Adjusts tonicity for injection.

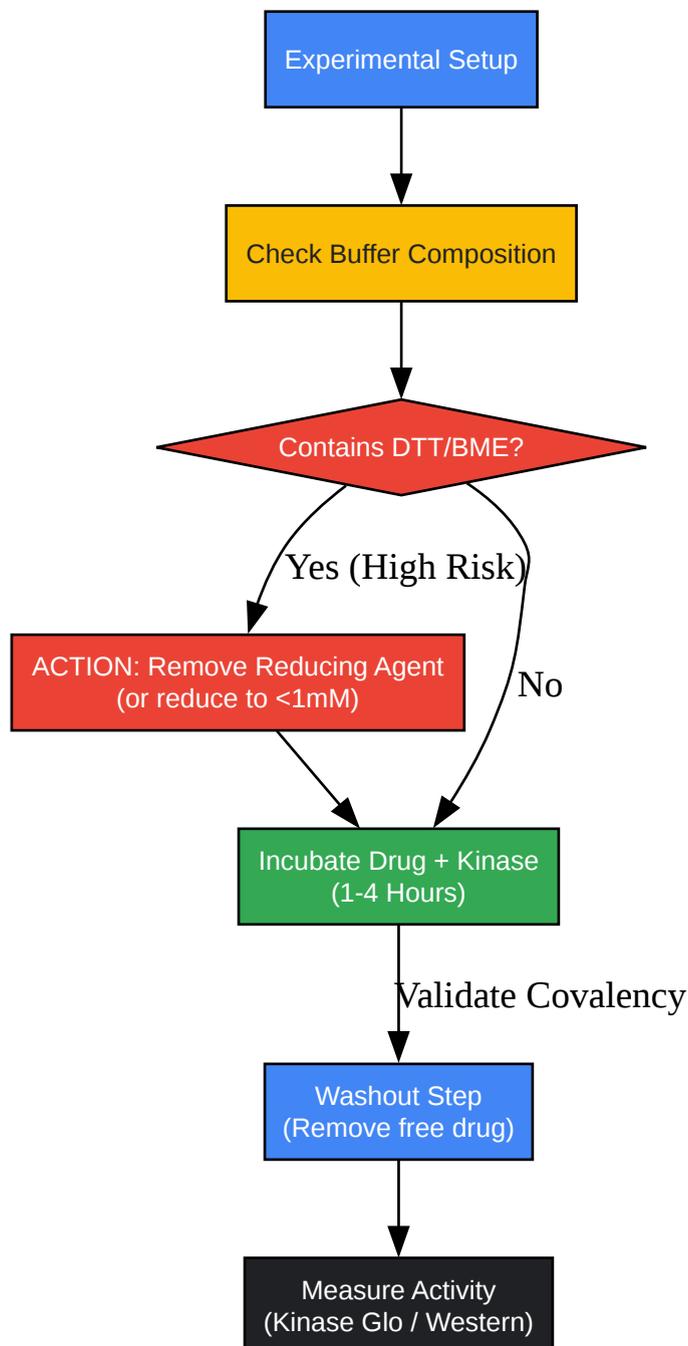
Preparation Steps:

- Dissolve **FMF-04-159-2** in 100% DMSO first. Ensure clarity.
- Add PEG300 and vortex. The solution will warm slightly (exothermic).
- Add Tween-80.[1] The solution becomes viscous; vortex thoroughly.
- Add Saline dropwise while vortexing.
 - Troubleshooting: If the solution turns milky, sonicate at 40°C. If it remains milky, the concentration is too high (Target: ≤ 2 mg/mL).

Critical Experimental Factors: The Covalent Mechanism

Issue: Inconsistent IC50 values or lack of potency in biochemical assays. Expert Insight: **FMF-04-159-2** is an electrophile. It reacts with nucleophiles.[2] Common reducing agents in kinase buffers (DTT, β -Mercaptoethanol) act as "decoy" nucleophiles, neutralizing the drug before it binds the kinase.

Covalent Binding Validation Workflow



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Figure 2: Covalent Inhibitor Assay Logic. The presence of strong reducing agents (DTT) creates false negatives by scavenging the inhibitor.

Key Protocol Adjustment:

- Biochemical Assays: Remove DTT from the pre-incubation buffer. Only add DTT after the drug-kinase binding step if required for the substrate reaction.
- Washout Assay: To prove the covalent mechanism, treat cells for 4-6 hours, wash 3x with PBS, and incubate in drug-free media for 24 hours. **FMF-04-159-2** effects should persist, whereas the reversible control (FMF-04-159-R) effects will diminish.

Troubleshooting FAQ

Q1: My solution turned cloudy when I added the saline in the animal formulation. Can I still inject it? A: No. Cloudiness indicates precipitation. Injecting this can cause thrombosis or inconsistent dosing.

- Fix: Sonicate at 40°C for 10 minutes. If it does not clear, you must lower the drug concentration or increase the PEG300 ratio (e.g., to 50%).

Q2: I see crystals in my 10 mM DMSO stock after thawing. A: This is common if the DMSO absorbed moisture.

- Fix: Warm the vial to 37°C and vortex. If crystals persist, spin down and transfer the supernatant to a fresh vial, but assume the concentration is now lower than 10 mM. Verify concentration via UV-Vis if possible.

Q3: How do I verify target engagement in cells? A: Use a Competition Pull-Down Assay.

- Treat cells with **FMF-04-159-2**.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Lyse cells.[\[6\]](#)
- Incubate lysate with a biotinylated non-selective probe (e.g., Biotin-JNK-IN-7 or similar ATP-site probe).
- If **FMF-04-159-2** has covalently bound CDK14, the biotin probe cannot bind.
- Western blot for CDK14; disappearance of the band in the streptavidin pull-down indicates successful target engagement.

Q4: Can I use this compound to target EGFR T790M? A: While **FMF-04-159-2** shares structural similarities (pyrimidine scaffold) with covalent EGFR inhibitors, it is optimized for CDK14/16. For EGFR T790M/C797S, use WZ4002 or EAI045. Using **FMF-04-159-2** for EGFR will likely result in poor potency and high off-target toxicity.

References

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- To cite this document: BenchChem. [FMF-04-159-2 solubility issues and solutions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607487#mf-04-159-2-solubility-issues-and-solutions\]](https://www.benchchem.com/product/b607487#mf-04-159-2-solubility-issues-and-solutions)

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